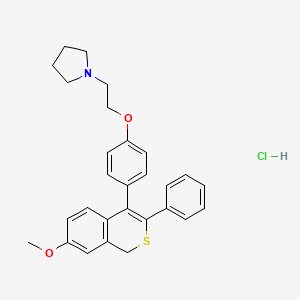
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride is a chemical compound with the molecular formula C28H29NO2S.ClH and a molecular weight of 480.06 . This compound is known for its complex structure, which includes a pyrrolidine ring, a benzothiopyran moiety, and a phenoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and pathways.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents and overall structure.
Benzothiopyran derivatives: These compounds share the benzothiopyran core but have different functional groups attached.
Phenoxyethyl derivatives: These compounds share the phenoxyethyl group but differ in their core structures.
The uniqueness of this compound lies in its combination of these structural elements, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
36266-77-0 |
|---|---|
Fórmula molecular |
C28H30ClNO2S |
Peso molecular |
480.1 g/mol |
Nombre IUPAC |
1-[2-[4-(7-methoxy-3-phenyl-1H-isothiochromen-4-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C28H29NO2S.ClH/c1-30-25-13-14-26-23(19-25)20-32-28(22-7-3-2-4-8-22)27(26)21-9-11-24(12-10-21)31-18-17-29-15-5-6-16-29;/h2-4,7-14,19H,5-6,15-18,20H2,1H3;1H |
Clave InChI |
UOOZDEQMFHXJGG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(SC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



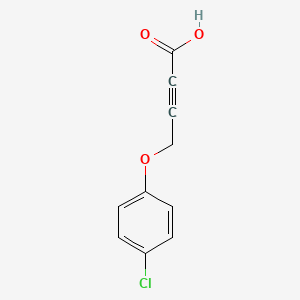

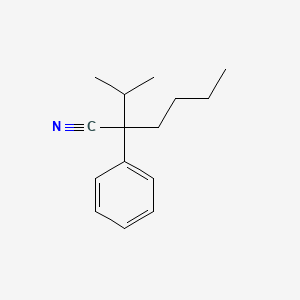

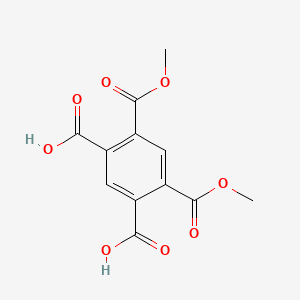
![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
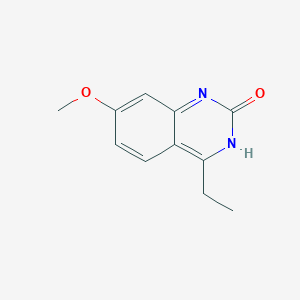
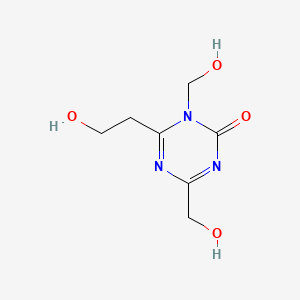
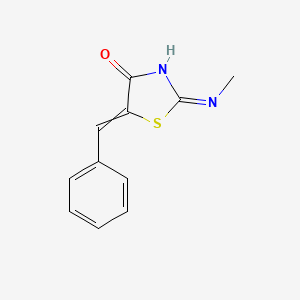
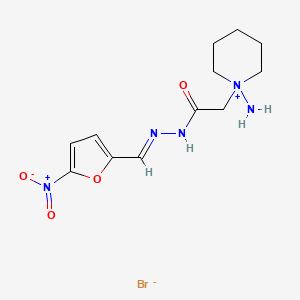
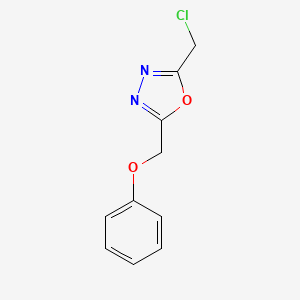
![N-[(2,3-Dichlorophenyl)methyl]urea](/img/structure/B14675865.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
